4-chloro-N-(1-methylpiperidin-4-yl)benzamide
Overview
Description
4-chloro-N-(1-methylpiperidin-4-yl)benzamide is a compound that belongs to the class of benzamide derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a benzamide moiety substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for about 2 hours, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like ethyl methyl ketone can facilitate the crystallization of the product, which can then be purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
4-chloro-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer properties, particularly in inducing apoptosis in tumor cells.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as hypoxia-inducible factor 1 (HIF-1). It induces the expression of HIF-1α protein and downstream target genes, leading to various cellular responses. The compound also promotes apoptosis in tumor cells by upregulating the expression of cleaved caspase-3 and other apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-(4-Methylpiperidin-1-yl)aniline: Another piperidine derivative with different substituents, used in various chemical syntheses.
1-methylpiperidin-4-yl chloride: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
4-chloro-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate HIF-1 pathways and induce apoptosis in tumor cells makes it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
4-chloro-N-(1-methylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFFEKGTKPDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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